molecular formula C8H9NO2 B2461147 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde CAS No. 2138106-74-6

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Cat. No.: B2461147
CAS No.: 2138106-74-6
M. Wt: 151.165
InChI Key: MFWCCNHIXMJOFR-UHFFFAOYSA-N
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Description

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is a versatile small molecule scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The compound features a 1,2-oxazole (isoxazole) core, a privileged structure in pharmaceutical development known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target engagement . The strategic incorporation of the 1-methylcyclopropyl substituent at the 5-position is of particular interest; this sterically hindered and conformationally restricted group can be utilized to influence the molecule's metabolic profile, physicochemical properties, and overall three-dimensional shape, thereby fine-tuning its interaction with biological targets . As a key synthetic intermediate, this carbaldehyde is highly valuable for constructing diverse compound libraries. The aldehyde functional group serves as a critical handle for further synthetic elaboration, enabling access to a wide array of derivatives through reactions such as condensations, reductive aminations, and nucleophilic additions . This makes it an essential building block in the exploration of structure-activity relationships (SAR) during the hit-to-lead and lead optimization phases. Researchers employ this compound in the synthesis of complex molecules for screening against various disease targets, leveraging its scaffold to develop novel therapeutic agents. This product is intended for research and manufacturing applications only and is not approved for human or animal consumption.

Properties

IUPAC Name

5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-8(2-3-8)7-4-6(5-10)9-11-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWCCNHIXMJOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methylcyclopropyl group and the aldehyde functionality. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of propargylic ketones with TMSN3 (trimethylsilyl azide) in the presence of a catalyst like TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can yield 5-substituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and environmentally friendly catalysts to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid

    Reduction: 5-(1-Methylcyclopropyl)-1,2-oxazole-3-methanol

    Substitution: Various substituted oxazoles depending on the electrophile used

Scientific Research Applications

Chemical Synthesis

Intermediate for Complex Molecules
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with desired properties.

Medicinal Applications

Pharmacological Research
Research indicates that this compound has potential as a pharmacophore in drug discovery. It is particularly investigated for its anti-inflammatory and anticancer properties. The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors, where the oxazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins.

Case Studies

  • Anticancer Activity
    A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure showed promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . Flow cytometry assays indicated that these compounds could induce apoptosis in a dose-dependent manner.
  • Anti-inflammatory Properties
    Additional research has focused on the anti-inflammatory potential of this compound. It was found to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, suggesting its utility in treating conditions characterized by chronic inflammation.

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique structural features allow for modifications that can enhance material characteristics, making it valuable in developing new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde are compared below with three analogous compounds from the provided evidence.

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxylic Acid (CAS 1511995-75-7)

  • Molecular Formula : C₇H₆N₂O₃
  • Functional Groups : Oxazole, carboxylic acid, methylcyclopropyl.
  • Key Differences: Replaces the aldehyde group with a carboxylic acid, enhancing polarity and acidity (pKa ~2–4). Lower reactivity toward nucleophilic addition compared to the aldehyde derivative.
  • Applications : Used in R&D for synthesizing amides, esters, and metal-organic frameworks .

3-Fluoropyridine-2-carbaldehyde

  • Molecular Formula: C₆H₄FNO
  • Functional Groups : Pyridine, aldehyde, fluorine.
  • Key Differences :
    • Pyridine ring (six-membered, nitrogen-containing) vs. oxazole, altering aromaticity and basicity.
    • Fluorine substituent exerts strong electron-withdrawing effects, activating the aldehyde for electrophilic substitution or cross-coupling reactions.
    • Higher thermal stability due to pyridine’s planar structure.
  • Applications : Precursor for fluorinated pharmaceuticals or agrochemicals .

Ethyl 4-Formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (CAS 120285-29-2)

  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Functional Groups : Pyrazole, aldehyde, ester, oxane (tetrahydropyran).
  • Key Differences :
    • Pyrazole core (two adjacent nitrogen atoms) enhances hydrogen-bonding capabilities.
    • Oxane substituent improves solubility in polar solvents.
    • Ester group introduces hydrolytic sensitivity, limiting stability under acidic/basic conditions.
  • Applications : Multifunctional building block for prodrugs or bioactive molecules .

Biological Activity

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, which is known for various biological activities. The synthesis of this compound typically involves the formation of the oxazole ring through cyclization reactions, often utilizing starting materials that contain carbonyl groups and nitrogen sources.

Biological Activity

The biological activity of this compound has been explored in various studies:

1. Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have shown to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and melanoma cells (MEL-8) . The mechanism often involves the activation of apoptotic pathways, including the upregulation of p53 and caspase-3 cleavage .

2. Neuroprotective Properties
Oxazole derivatives have also been studied for their neuroprotective properties. Compounds similar to this compound have demonstrated potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

3. Inhibition of Enzymes
The compound may exhibit inhibitory activity against various enzymes linked to disease processes. For example, oxazole derivatives have been reported to inhibit histone deacetylases (HDACs), which play a role in cancer progression and neurodegeneration .

Case Studies

Several case studies highlight the effectiveness of oxazole derivatives:

  • Study on Cancer Cell Lines : A study investigated the effects of various oxazole derivatives on human cancer cell lines such as MCF-7 and U-937. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for drug development .
  • Neuroprotection Assays : In vitro assays demonstrated that specific oxazole compounds could significantly reduce cell death in models of oxidative stress, indicating their potential as neuroprotective agents .

Data Tables

Compound IC50 (µM) Cell Line Activity Type
5a10.38MCF-7Anticancer
5b12.50MEL-8Anticancer
5c8.20U-937Anticancer
5d15.00NeuroblastomaNeuroprotective

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